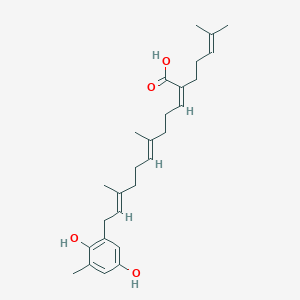
Sargahydroquinoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sargahydroquinoic acid is a natural product found in Roldana barba-johannis, Sargassum sagamianum, and other organisms with data available.
Scientific Research Applications
Vasodilation Effects
Sargahydroquinoic acid, an active constituent of Sargassum micracanthum, has demonstrated selective vasodilation effects on the basilar arteries of rabbits. This suggests its potential to accelerate cerebral blood flow without affecting systemic blood pressure (Park et al., 2008).
Antitumor Activity
Sargahydroquinoic acid, identified in the marine brown alga Sargassum fallax, exhibited moderate antitumor activity, offering insights into its potential applications in cancer therapy (Reddy & Urban, 2009).
Enhancement of Adipocyte Differentiation
Research on compounds from Sargassum yezoense identified sargahydroquinoic acid as a novel PPARα/γ dual agonist. It was found to enhance adipocyte differentiation and could be beneficial in reducing insulin resistance through regulation of adipogenesis (Kim et al., 2008).
Insect Growth Inhibition
Sargahydroquinoic acid, along with other compounds from Roldana barba-johannis, displayed insecticidal and insect growth regulatory activities, indicating its potential as a natural insecticidal agent (Cespedes et al., 2004).
Anti-Aging Effects
A study on human umbilical vascular endothelial cells revealed that sargahydroquinoic acid suppresses cellular senescence through the Akt/mTOR signaling pathway, indicating its potential use in anti-aging therapies (Cao et al., 2021).
Antimalarial Properties
Sargahydroquinoic acid showed moderate activity against Plasmodium falciparum, suggesting a role in antimalarial therapy (Afolayan et al., 2008). Further studies on semi-synthetic analogs of sargahydroquinoic acid revealed selective antiplasmodial compounds, underlining its importance in malaria treatment research (Munedzimwe et al., 2019).
Activation of PPARγ
Sargahydroquinoic acid isolated from Sargassum yezoense was found to activate peroxisome proliferator-activated receptor gamma (PPARγ), suggesting its therapeutic potential in metabolic diseases (Kim et al., 2011).
Anti-Inflammatory and Antioxidant Properties
Sargahydroquinoic acid exhibited anti-inflammatory and antioxidant properties, particularly in inhibiting NF-κB activation and inducing Nrf2 activation in lipopolysaccharide-stimulated cells. This suggests its application in treating various inflammatory diseases (Joung et al., 2021).
Isolation as an Antioxidant
The isolation of sargahydroquinoic acid using electrochemical techniques underlines its potential as an antioxidant compound in food and pharmaceutical applications (Ragubeer et al., 2012).
properties
Product Name |
Sargahydroquinoic acid |
|---|---|
Molecular Formula |
C27H38O4 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(2Z,6E,10E)-12-(2,5-dihydroxy-3-methylphenyl)-6,10-dimethyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C27H38O4/c1-19(2)9-6-13-23(27(30)31)14-8-12-20(3)10-7-11-21(4)15-16-24-18-25(28)17-22(5)26(24)29/h9-10,14-15,17-18,28-29H,6-8,11-13,16H2,1-5H3,(H,30,31)/b20-10+,21-15+,23-14- |
InChI Key |
ASCPFLQSHKBTRD-FWXQPYBBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(/CCC=C(C)C)\C(=O)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CCC=C(C)CCC=C(CCC=C(C)C)C(=O)O)O |
synonyms |
sargahydroquinoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



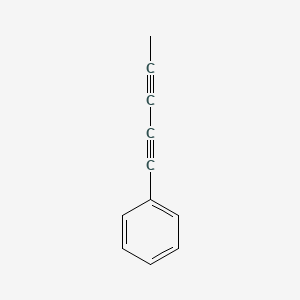
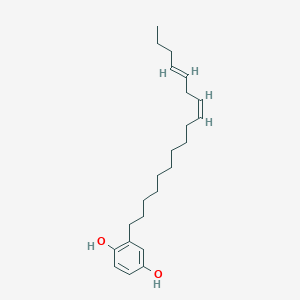
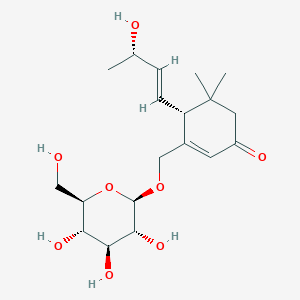
![3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid](/img/structure/B1248330.png)
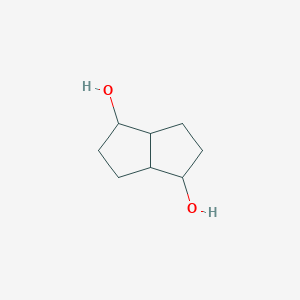
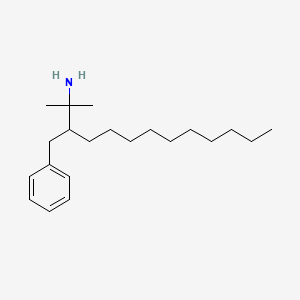
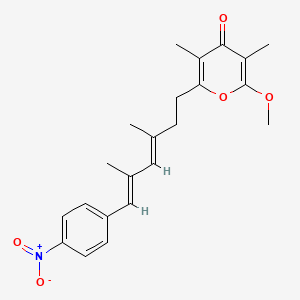
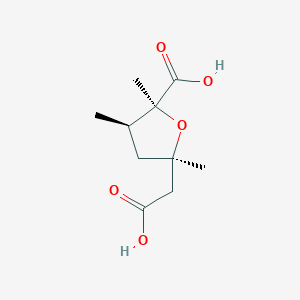
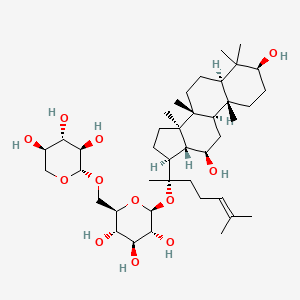
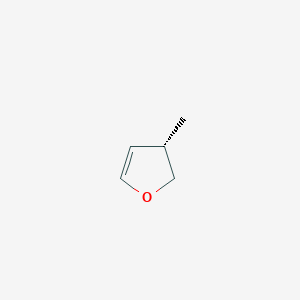
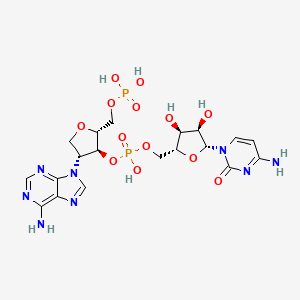
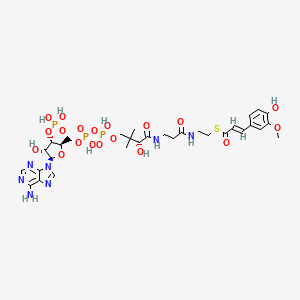
![(1S,4R,4aS,8aR,17aS)-13-amino-12-(butan-2-yl)-10-chloro-1,15,16-trihydroxy-4-methoxy-4a,8a,13,17a-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(4H,9H)-dione](/img/structure/B1248348.png)
![1,4,6,8-Tetramethylfuro[2,3-h]quinolin-2(1h)-one](/img/structure/B1248350.png)